23S bacterial ribosome inhibitor SEQ-9
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Overview
Description
SEQ-9 is an orally active inhibitor targeting the Mycobacterium tuberculosis 23S bacterial ribosome. It is a synthetic organic compound derived from sequanamycin, a class of macrolide antibacterial compounds. SEQ-9 has shown potent activity against Mycobacterium tuberculosis, making it a promising candidate for treating tuberculosis, especially drug-resistant strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
SEQ-9 is synthesized through a series of synthetic modifications to the structure of sequanamycin A. These modifications enhance the stability, absorption, and metabolism of the compound, making it suitable for oral administration
Industrial Production Methods
The industrial production of SEQ-9 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
SEQ-9 undergoes various chemical reactions, including:
Oxidation: SEQ-9 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: SEQ-9 can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of SEQ-9 with modified functional groups, which can have different biological activities and properties .
Scientific Research Applications
SEQ-9 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying macrolide antibiotics and their interactions with bacterial ribosomes.
Biology: Employed in research on bacterial infections and drug resistance mechanisms.
Medicine: Investigated for its potential as a treatment for tuberculosis, especially drug-resistant strains.
Industry: Utilized in the development of new antibacterial agents and formulations
Mechanism of Action
SEQ-9 exerts its effects by inhibiting the Mycobacterium tuberculosis 23S bacterial ribosome. It binds to the ribosome and prevents protein synthesis, leading to the death of the bacterial cells. The compound targets specific sites on the ribosome, which are crucial for its function, thereby disrupting the bacterial protein synthesis pathway .
Comparison with Similar Compounds
SEQ-9 is unique compared to other similar compounds due to its enhanced stability, absorption, and metabolism. Similar compounds include:
Erythromycin: A classic macrolide antibiotic with a similar mechanism of action but less stability.
Clarithromycin: Another macrolide antibiotic with similar properties but different pharmacokinetics.
Sequanamycins: The parent compounds from which SEQ-9 is derived, with similar antibacterial activity but less stability and bioavailability
SEQ-9 stands out due to its improved pharmacokinetic properties, making it a more effective and reliable treatment option for tuberculosis.
Properties
Molecular Formula |
C60H100N4O20S |
---|---|
Molecular Weight |
1229.5 g/mol |
IUPAC Name |
[(2S,3R,4R,5R,7S,9S,10S,11R,12S,13R)-7-[[1-(benzenesulfonamido)-2-methylpropan-2-yl]carbamoyloxy]-2-[(1R)-1-[(2S,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxyethyl]-10-[(2S,3R,4E,6R)-3-hydroxy-4-methoxyimino-6-methyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-6,14-dioxo-12-[[(2S,5R,7R)-2,4,5-trimethyl-1,4-oxazepan-7-yl]oxy]-oxacyclotetradec-4-yl] 3-methylbutanoate |
InChI |
InChI=1S/C60H100N4O20S/c1-31(2)25-44(65)80-49-37(8)51(41(12)79-57-53(74-18)52(73-17)46(66)40(11)78-57)82-55(69)39(10)50(81-45-26-33(4)64(16)29-35(6)76-45)36(7)48(83-56-47(67)43(63-75-19)27-34(5)77-56)32(3)28-60(15,54(68)38(49)9)84-58(70)62-59(13,14)30-61-85(71,72)42-23-21-20-22-24-42/h20-24,31-41,45-53,56-57,61,66-67H,25-30H2,1-19H3,(H,62,70)/b63-43+/t32-,33+,34+,35-,36+,37+,38+,39+,40+,41+,45-,46+,47+,48-,49+,50-,51-,52+,53+,56-,57-,60-/m0/s1 |
InChI Key |
JCUPFQUUARRICQ-DYBXZSLTSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](O[C@H](CN1C)C)O[C@H]2[C@@H]([C@H]([C@H](C[C@](C(=O)[C@@H]([C@@H]([C@H]([C@H](OC(=O)[C@@H]2C)[C@@H](C)O[C@H]3[C@@H]([C@@H]([C@@H]([C@H](O3)C)O)OC)OC)C)OC(=O)CC(C)C)C)(C)OC(=O)NC(C)(C)CNS(=O)(=O)C4=CC=CC=C4)C)O[C@H]5[C@@H](/C(=N/OC)/C[C@H](O5)C)O)C |
Canonical SMILES |
CC1CC(OC(CN1C)C)OC2C(C(C(CC(C(=O)C(C(C(C(OC(=O)C2C)C(C)OC3C(C(C(C(O3)C)O)OC)OC)C)OC(=O)CC(C)C)C)(C)OC(=O)NC(C)(C)CNS(=O)(=O)C4=CC=CC=C4)C)OC5C(C(=NOC)CC(O5)C)O)C |
Origin of Product |
United States |
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